(6-Chloro-2,3-difluorophenyl)methanol
Overview
Description
“(6-Chloro-2,3-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . The IUPAC name for this compound is “(6-chloro-2,3-difluorophenyl)methanol” and its InChI code is 1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 .
Molecular Structure Analysis
The molecular structure of “(6-Chloro-2,3-difluorophenyl)methanol” can be represented by the InChI code 1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one chlorine atom, and a methanol group attached to it.Scientific Research Applications
Catalysis and Green Chemistry
- Methanol and its derivatives are pivotal in catalysis research, especially in hydrogen production and methanol reforming processes. For instance, a review on hydrogen production from methanol discusses various catalytic processes, highlighting the role of copper-based and palladium-zinc alloy catalysts in enhancing reaction efficiency (García et al., 2021). This suggests that (6-Chloro-2,3-difluorophenyl)methanol could be explored in the development of new catalysts or catalytic processes, leveraging its distinct chemical structure for novel reactivity or selectivity in such transformations.
Environmental Science and Pollution Control
- Research on methanotrophs, bacteria that utilize methane, outlines potential biotechnological applications for methane management, including the production of methanol and other valuable chemicals (Strong et al., 2015). Derivatives like (6-Chloro-2,3-difluorophenyl)methanol could be of interest in studies focused on bioconversion processes, offering pathways to convert methane into structurally complex and functionalized methanol derivatives for various applications.
Advanced Material Science
- In the context of fuel cells, methanol is a key focus due to its potential as a clean fuel. Reviews on methanol crossover in direct methanol fuel cells and the development of catalysts for methanol oxidation emphasize the importance of understanding methanol behavior in energy conversion systems (Heinzel & Barragán, 1999). (6-Chloro-2,3-difluorophenyl)methanol, by virtue of its modified structure, could contribute to the design of novel materials or additives that improve the efficiency and selectivity of these processes.
Safety And Hazards
properties
IUPAC Name |
(6-chloro-2,3-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCZAGKTHBSPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652173 | |
Record name | (6-Chloro-2,3-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluorobenzyl alcohol | |
CAS RN |
887585-70-8 | |
Record name | (6-Chloro-2,3-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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